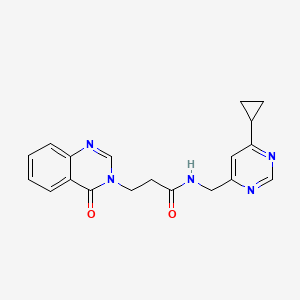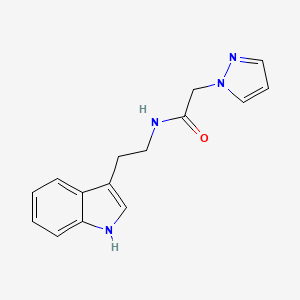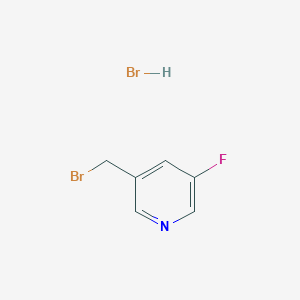
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to a class of compounds known as adenosine agonists, which have been shown to have a wide range of physiological effects.
Mecanismo De Acción
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide acts as an adenosine agonist, binding to adenosine receptors and activating a cascade of intracellular signaling pathways. Specifically, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide binds to the A1 adenosine receptor subtype, which is primarily expressed in the heart and brain. Activation of the A1 receptor leads to a decrease in heart rate and blood pressure, as well as an increase in coronary blood flow.
Biochemical and Physiological Effects:
In addition to its cardiovascular effects, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as neuroprotective effects in animal models of stroke and traumatic brain injury. N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has several advantages for use in lab experiments. It is a highly selective adenosine agonist, meaning that it specifically activates the A1 receptor subtype without affecting other adenosine receptor subtypes. This makes it a useful tool for studying the physiological effects of A1 receptor activation. However, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has some limitations as well. It has a relatively short half-life in vivo, meaning that its effects are transient and may require frequent dosing. Additionally, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has poor water solubility, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other disease states, such as cancer and neurodegenerative diseases. Finally, there is a need for further studies to elucidate the precise mechanisms of action of N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide and its downstream effects on cellular signaling pathways.
Métodos De Síntesis
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of cyclobutanone with malononitrile, followed by the addition of ethyl acetoacetate and the subsequent hydrolysis of the resulting intermediate. The final step involves the reaction of the resulting compound with hydroxylamine to yield N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications, particularly in the field of cardiovascular medicine. It has been shown to have potent antiplatelet and vasodilatory effects, making it a potential candidate for the treatment of conditions such as hypertension, angina, and stroke.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-9(14)12(6-7-13)10(8-11)4-3-5-10/h2,13H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWTWNROBZNSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCO)C1(CCC1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone](/img/structure/B2774294.png)
![(Z)-4-butoxy-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2774296.png)

![2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2774299.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2774303.png)




![3-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2774311.png)
![11-(4-Butoxyphenyl)-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2774313.png)